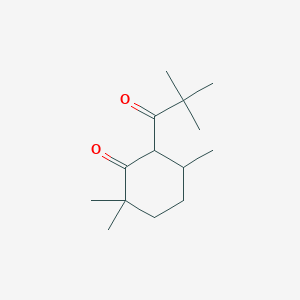
(3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene is an organic compound characterized by its unique cyclopentene ring structure with specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butyl and methyl-substituted cyclopentene derivatives.
Reaction Conditions: The key steps involve stereoselective reactions to ensure the correct (3S,4S) configuration. Common reagents include organometallic catalysts and chiral auxiliaries to achieve high stereoselectivity.
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with sodium hydride in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted cyclopentene derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-6-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-9-methoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,7,10-triol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
Uniqueness
(3S,4S)-1,2-Dibutyl-3,4-dimethylcyclopent-1-ene is unique due to its specific stereochemistry and the presence of butyl and methyl groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
166825-60-1 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
(3S,4S)-1,2-dibutyl-3,4-dimethylcyclopentene |
InChI |
InChI=1S/C15H28/c1-5-7-9-14-11-12(3)13(4)15(14)10-8-6-2/h12-13H,5-11H2,1-4H3/t12-,13-/m0/s1 |
Clave InChI |
OIBVNDSZUQOHNX-STQMWFEESA-N |
SMILES isomérico |
CCCCC1=C([C@H]([C@H](C1)C)C)CCCC |
SMILES canónico |
CCCCC1=C(C(C(C1)C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


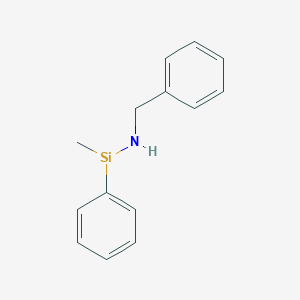
![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
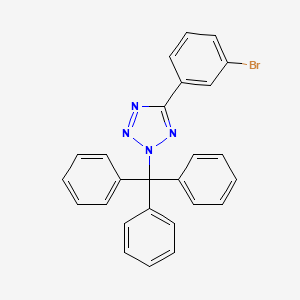


![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
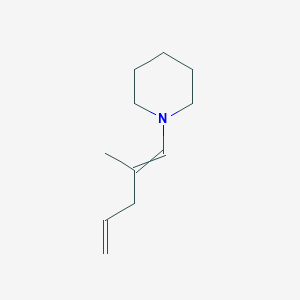
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
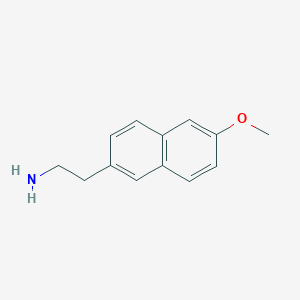
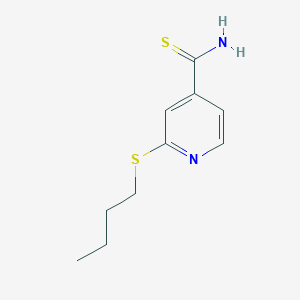
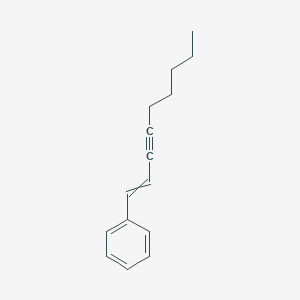
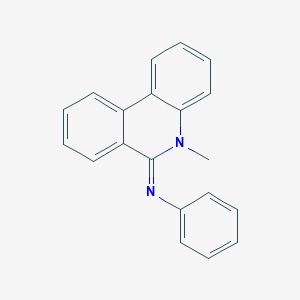
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
